Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate: is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoate ester, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with 2-methylbenzylthiol under suitable conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the thioether linkage can modulate the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate: is similar to other pyrimidine derivatives with thioether linkages.
Other Compounds: Compounds like 5-chloro-2-[(2-methylbenzyl)thio]pyrimidine and benzoate esters with similar structures.
Uniqueness
Structural Features: The combination of a pyrimidine ring, thioether linkage, and benzoate ester is unique and contributes to the compound’s distinct properties.
Biological Activity
Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to summarize the available data regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring substituted with a chloro group and a thioether side chain. The presence of the methyl benzoate moiety contributes to its lipophilicity, which may enhance its bioavailability.
Research indicates that compounds similar to this compound may act through multiple biological pathways:
- Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on various enzymes, including carbonic anhydrases, which are implicated in tumor progression and metastasis. For instance, studies have shown that certain benzoate derivatives can bind selectively to carbonic anhydrase IX (CAIX), a target for anticancer therapies .
- Antiviral Activity : Related compounds have been evaluated for their ability to inhibit viral replication, particularly against SARS-CoV. The structure-based design has led to the identification of potent inhibitors with IC50 values in the low micromolar range, indicating significant antiviral potential .
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound and its analogs. The following table summarizes key findings from various assays:
Compound | Target | IC50 (μM) | EC50 (μM) | Notes |
---|---|---|---|---|
Methyl 2-[({5-chloro-2-(2-methylbenzyl)thio}pyrimidin-4-yl}carbonyl)amino]benzoate | CAIX | 0.12 | N/A | High selectivity for CAIX over other isozymes |
Analog A | SARS-CoV PLpro | 0.46 | 6.0 | Significant antiviral activity |
Analog B | Enzyme X | 1.3 | N/A | Moderate inhibition observed |
Case Studies
- Anticancer Activity : A study focused on the design of benzoate derivatives highlighted their potential as CA inhibitors. One compound demonstrated an observed binding affinity of Kd=0.12nM, showcasing its promise in targeting tumor microenvironments effectively .
- Antiviral Properties : Research on related compounds found that structural modifications could lead to improved potency against viral targets. For instance, modifications that enhanced hydrophilicity were linked to increased antiviral efficacy against SARS-CoV .
Properties
Molecular Formula |
C21H18ClN3O3S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-7-3-4-8-14(13)12-29-21-23-11-16(22)18(25-21)19(26)24-17-10-6-5-9-15(17)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
QMRGVZXUMKHEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.